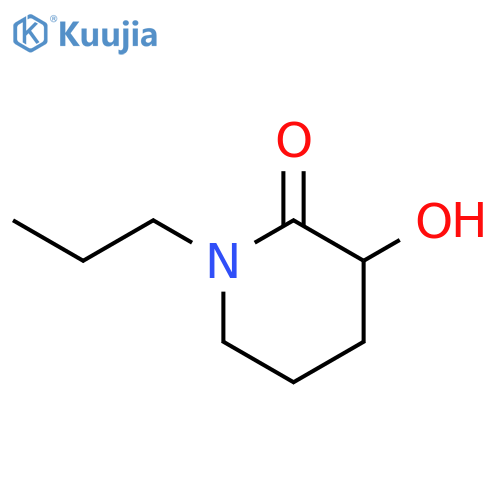Cas no 1892385-43-1 (CID 117014064)

CID 117014064 structure
商品名:CID 117014064
CAS番号:1892385-43-1
MF:C8H15NO2
メガワット:157.210202455521
CID:5276076
CID 117014064 化学的及び物理的性質
名前と識別子
-
- CID 117014064
- 2-Piperidinone, 3-hydroxy-1-propyl-
-
- インチ: 1S/C8H15NO2/c1-2-5-9-6-3-4-7(10)8(9)11/h7,10H,2-6H2,1H3
- InChIKey: AEYFXXFOXRTZHV-UHFFFAOYSA-N
- ほほえんだ: N1(CCC)CCCC(O)C1=O
じっけんとくせい
- 密度みつど: 1.083±0.06 g/cm3(Predicted)
- ふってん: 308.2±35.0 °C(Predicted)
- 酸性度係数(pKa): 13.67±0.20(Predicted)
CID 117014064 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-695336-2.5g |
3-hydroxy-1-propylpiperidin-2-one |
1892385-43-1 | 95.0% | 2.5g |
$2464.0 | 2025-03-12 | |
| Enamine | EN300-695336-5.0g |
3-hydroxy-1-propylpiperidin-2-one |
1892385-43-1 | 95.0% | 5.0g |
$3645.0 | 2025-03-12 | |
| Enamine | EN300-695336-1.0g |
3-hydroxy-1-propylpiperidin-2-one |
1892385-43-1 | 95.0% | 1.0g |
$1256.0 | 2025-03-12 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074674-1g |
3-Hydroxy-1-propylpiperidin-2-one |
1892385-43-1 | 95% | 1g |
¥6167.0 | 2023-03-19 | |
| Enamine | EN300-695336-0.5g |
3-hydroxy-1-propylpiperidin-2-one |
1892385-43-1 | 95.0% | 0.5g |
$1207.0 | 2025-03-12 | |
| Enamine | EN300-695336-0.25g |
3-hydroxy-1-propylpiperidin-2-one |
1892385-43-1 | 95.0% | 0.25g |
$1156.0 | 2025-03-12 | |
| Enamine | EN300-695336-0.05g |
3-hydroxy-1-propylpiperidin-2-one |
1892385-43-1 | 95.0% | 0.05g |
$1056.0 | 2025-03-12 | |
| Enamine | EN300-695336-10.0g |
3-hydroxy-1-propylpiperidin-2-one |
1892385-43-1 | 95.0% | 10.0g |
$5405.0 | 2025-03-12 | |
| Enamine | EN300-695336-0.1g |
3-hydroxy-1-propylpiperidin-2-one |
1892385-43-1 | 95.0% | 0.1g |
$1106.0 | 2025-03-12 |
CID 117014064 関連文献
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
1892385-43-1 (CID 117014064) 関連製品
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
